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Executive Summary
Mitoflaxone sodium, the sodium salt of Flavone-8-Acetic Acid, emerged as a synthetic small

molecule investigated for its potential as a Stimulator of Interferon Genes (STING) agonist in

the context of cancer therapy. Developed by Merck Serono, the compound was evaluated for

its ability to induce an innate immune response against neoplasms. Despite initial interest in its

therapeutic area, the development of Mitoflaxone sodium has been discontinued. This guide

provides a comprehensive overview of the available information on Mitoflaxone sodium,

including its chemical identity and its proposed mechanism of action through the STING

pathway. However, a notable scarcity of public-domain data, including detailed experimental

protocols, quantitative results from preclinical and clinical studies, and specific synthesis

pathways, limits a full in-depth analysis.

Introduction
The discovery of the STING pathway as a critical component of the innate immune system has

spurred the development of numerous agonists to harness its anti-tumor potential. Mitoflaxone
sodium was one such candidate, belonging to the flavonoid class of compounds. Its parent

molecule, Flavone-8-Acetic Acid (FAA), has a history of investigation as a vascular-disrupting

agent and immunomodulator.[1] Mitoflaxone sodium was specifically explored for its ability to

activate STING, a transmembrane protein in the endoplasmic reticulum that, upon activation,

triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other
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pro-inflammatory cytokines. This, in turn, can promote the maturation of dendritic cells,

enhance CD8+ T cell priming, and ultimately lead to a robust anti-tumor immune response.

Chemical Properties and Identification
A summary of the key chemical identifiers for Mitoflaxone sodium is provided in the table

below.

Property Value

Chemical Name
Sodium 2-(4-oxo-2-phenyl-4H-1-benzopyran-8-

yl)acetate

Synonyms
Mitoflaxone sodium, 4H-1-Benzopyran-8-acetic

acid, 4-oxo-2-phenyl-, sodium salt

Molecular Formula C17H11NaO4

CAS Number 87626-64-0

Mechanism of Action: STING Pathway Activation
Mitoflaxone sodium was investigated as a STING agonist.[2] The canonical STING signaling

pathway is initiated by the recognition of cyclic dinucleotides (CDNs), which can be of bacterial

origin or produced endogenously by the enzyme cyclic GMP-AMP synthase (cGAS) in

response to cytosolic DNA. The binding of CDNs to STING induces a conformational change,

leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. This

facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn

phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).

Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression

of type I interferons.
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Caption: General overview of the cGAS-STING signaling pathway.
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Discovery and Development Origin
Mitoflaxone sodium was developed by Merck Serono SA.[2] However, detailed information

regarding the specific timeline of its discovery, the lead scientists involved, and the initial

screening process that identified it as a STING agonist is not readily available in the public

domain. The development of Mitoflaxone sodium for the treatment of neoplasms was

ultimately discontinued.[2] The reasons for the discontinuation have not been publicly

disclosed, a common occurrence in the pharmaceutical industry for compounds that do not

meet efficacy or safety endpoints in early-stage development. The broader landscape of STING

agonist development has faced challenges, with several candidates from different companies

being discontinued after failing to demonstrate sufficient efficacy in clinical trials.[3][4][5]

Experimental Data and Protocols
A thorough search of scientific literature, patent databases, and clinical trial registries did not

yield specific, detailed experimental protocols or quantitative data for Mitoflaxone sodium.

While general methodologies for assessing STING activation, such as measuring interferon-

beta production in cell lines like THP-1, are standard, the specific results of such assays for

Mitoflaxone sodium are not publicly available. Similarly, no data from in vivo preclinical

studies or clinical trials for Mitoflaxone sodium could be retrieved.

Synthesis
Detailed, validated protocols for the specific synthesis of Mitoflaxone sodium (4H-1-

Benzopyran-8-acetic acid, 4-oxo-2-phenyl-, sodium salt) are not described in the available

literature. However, general synthetic routes for related benzopyran-4-one derivatives have

been published, often involving the Vilsmeier-Haack reaction for the formylation of substituted

ortho-hydroxy acetophenones as a key step.[6] A potential, though unverified, workflow for the

synthesis could be conceptualized as follows:
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Caption: Conceptual workflow for the synthesis of Mitoflaxone sodium.

Conclusion
Mitoflaxone sodium represents an example of a discontinued drug candidate in the

challenging field of STING agonist development. While its identity as a flavonoid-based STING

agonist developed by Merck Serono for oncological indications is established, the lack of

publicly available data on its discovery, preclinical and clinical development, and specific
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experimental protocols prevents a more detailed technical analysis. The information presented

here is based on the limited data available in the public domain and is intended to provide a

high-level overview for researchers and professionals in the field of drug development. The

discontinuation of Mitoflaxone sodium, alongside other STING agonists, highlights the

complexities of translating promising preclinical immunological concepts into effective and safe

clinical therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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